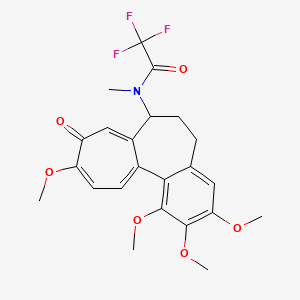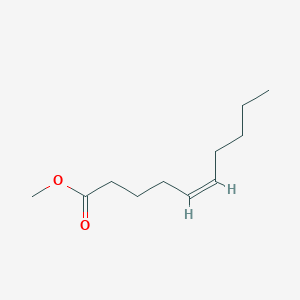
5-Decenoic acid, methyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decenoic acid, methyl ester, (Z)- is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 5-decenoic acid, characterized by a double bond in the Z (cis) configuration. This compound is part of the fatty acid methyl ester family and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Decenoic acid, methyl ester, (Z)- can be synthesized through the olefin metathesis of fatty acids and vegetable oils. This process involves the use of catalysts such as Grubbs’ catalysts, rhenium, molybdenum, and tungsten-based catalysts . The reaction conditions typically include moderate temperatures and pressures to facilitate the metathesis reaction.
Industrial Production Methods
Industrial production of 5-Decenoic acid, methyl ester, (Z)- often involves the use of renewable raw materials such as vegetable oils. The process includes the selective functionalization of the alkyl chain of fatty acids through radical, electrophilic, nucleophilic, and pericyclic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Decenoic acid, methyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Decenoic acid, methyl ester, (Z)-, which can be used in further chemical synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
5-Decenoic acid, methyl ester, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Decenoic acid, methyl ester, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenoic acid, methyl ester, (Z)-: Another fatty acid methyl ester with a similar structure but a longer carbon chain.
cis-5-Dodecenoic acid, methyl ester: A similar compound with a slightly different carbon chain length and configuration.
Uniqueness
5-Decenoic acid, methyl ester, (Z)- is unique due to its specific carbon chain length and the position of the double bond in the Z (cis) configuration. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
methyl (Z)-dec-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3/b7-6- |
InChI-Schlüssel |
YYRDDAPQDPABPZ-SREVYHEPSA-N |
Isomerische SMILES |
CCCC/C=C\CCCC(=O)OC |
Kanonische SMILES |
CCCCC=CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


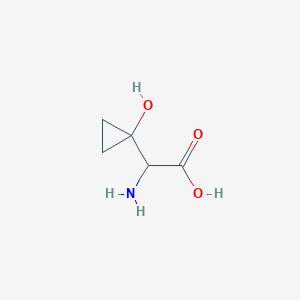

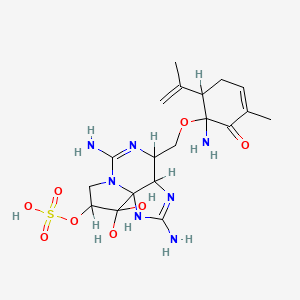
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

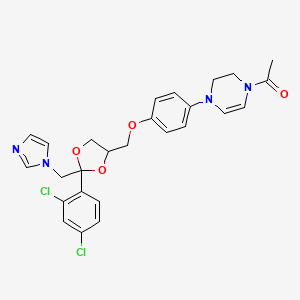
![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)

![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)

![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)
